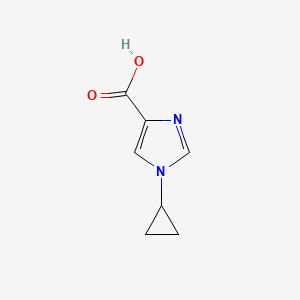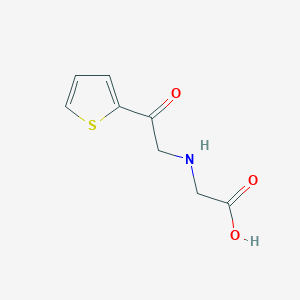
4-Ethoxy-3-fluorophenethyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-3-fluorophenethyl alcohol is an organic compound characterized by the presence of an ethoxy group and a fluorine atom attached to a phenethyl alcohol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-fluorophenethyl alcohol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxybenzaldehyde and 3-fluorobenzyl bromide.
Grignard Reaction: A Grignard reagent is prepared by reacting 3-fluorobenzyl bromide with magnesium in anhydrous ether. This reagent is then reacted with 4-ethoxybenzaldehyde to form the corresponding alcohol.
Reduction: The intermediate product is subjected to reduction, often using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions: 4-Ethoxy-3-fluorophenethyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The ethoxy and fluorine groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) in solvents like acetone or dichloromethane.
Reduction: H2 with Pd/C, NaBH4, or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: NaOH or KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 4-Ethoxy-3-fluorobenzaldehyde or 4-Ethoxy-3-fluorobenzoic acid.
Reduction: 4-Ethoxy-3-fluorophenethyl alkane.
Substitution: Various substituted phenethyl alcohol derivatives depending on the nucleophile used.
科学的研究の応用
4-Ethoxy-3-fluorophenethyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-Ethoxy-3-fluorophenethyl alcohol exerts its effects depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, altering their activity and leading to biological effects.
Chemical Reactions: The presence of the ethoxy and fluorine groups can influence the reactivity and selectivity of the compound in various chemical reactions.
類似化合物との比較
3-Fluorophenethyl alcohol: Lacks the ethoxy group, leading to different chemical properties and reactivity.
4-Ethoxyphenethyl alcohol: Lacks the fluorine atom, affecting its biological activity and chemical behavior.
4-Fluorophenethyl alcohol: Lacks the ethoxy group, resulting in different applications and reactivity.
Uniqueness: 4-Ethoxy-3-fluorophenethyl alcohol is unique due to the combined presence of both ethoxy and fluorine groups, which confer distinct chemical and biological properties. This combination can enhance its reactivity and selectivity in chemical reactions, as well as its potential biological activity.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
特性
IUPAC Name |
2-(4-ethoxy-3-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-2-13-10-4-3-8(5-6-12)7-9(10)11/h3-4,7,12H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEQGNBDKZYWAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Aza-bicyclo[5.1.0]octane](/img/structure/B7904723.png)
![(7-chloro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)methanol](/img/structure/B7904726.png)












